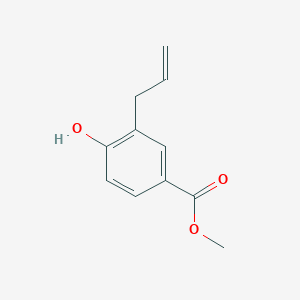
8-(Trifluoromethyl)-9H-purin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-(Trifluoromethyl)-9H-purin-2-amine” is a derivative of purine, which is a heterocyclic aromatic organic compound. The “8-(Trifluoromethyl)” indicates the presence of a trifluoromethyl group (-CF3) attached to the 8th position of the purine ring. The “2-amine” suggests an amine group (-NH2) at the 2nd position .
Molecular Structure Analysis
The molecular structure of “8-(Trifluoromethyl)-9H-purin-2-amine” would be expected to feature a purine core with a trifluoromethyl group and an amine group attached. The trifluoromethyl group is known to have a strong influence on the physical and chemical properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-(Trifluoromethyl)-9H-purin-2-amine” would be influenced by the presence of the trifluoromethyl and amine groups. Trifluoromethyl groups are known to increase the lipophilicity of a molecule .Aplicaciones Científicas De Investigación
Drug Discovery and Pharmaceutical Applications
The trifluoromethyl group in 8-(Trifluoromethyl)-9H-purin-2-amine is a common pharmacophore in many FDA-approved drugs . This group enhances the metabolic stability of pharmaceuticals, making the compound a valuable asset in drug design. It can be used to create new molecules with potential therapeutic effects, especially in the development of antiviral, anticancer, and anti-inflammatory agents.
Organic Synthesis and Chemical Reactions
This compound serves as a starting material for the synthesis of diverse fluorinated compounds through selective C–F bond activation . Its presence in a molecule can significantly alter the reactivity and properties of the molecule, enabling the creation of novel organic compounds with potential applications in various chemical industries.
Development of Diagnostic Agents
Fluorinated compounds like 8-(Trifluoromethyl)-9H-purin-2-amine are crucial in the development of diagnostic agents . The compound’s ability to resist rapid metabolic degradation makes it suitable for use in imaging agents, particularly in positron emission tomography (PET) where it can help in the early detection of diseases.
Bioimaging and Fluorescent Probes
The trifluoromethyl group can enhance the properties of fluorescent probes used in bioimaging . These probes can be used for real-time imaging, in-depth visualization, and less damage to biological samples. The compound can be incorporated into probes for monitoring biochemical reactions and disease biomarkers in living systems.
Safety And Hazards
Direcciones Futuras
The future directions for research on “8-(Trifluoromethyl)-9H-purin-2-amine” would likely involve further exploration of its synthesis, properties, and potential applications. Trifluoromethylated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Propiedades
IUPAC Name |
8-(trifluoromethyl)-7H-purin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N5/c7-6(8,9)4-12-2-1-11-5(10)14-3(2)13-4/h1H,(H3,10,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILXVNCPCQCZEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N=C(N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326462 |
Source


|
| Record name | 8-(Trifluoromethyl)-9H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)-9H-purin-2-amine | |
CAS RN |
10179-89-2 |
Source


|
| Record name | 10179-89-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-(Trifluoromethyl)-9H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

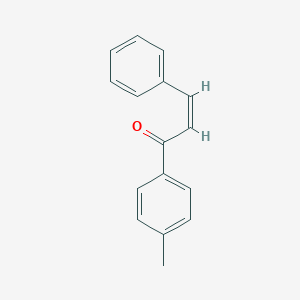
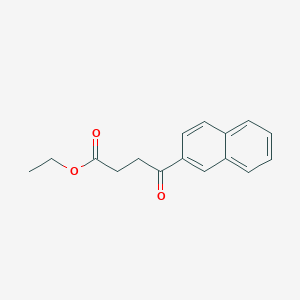
![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)

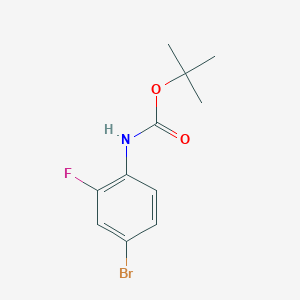
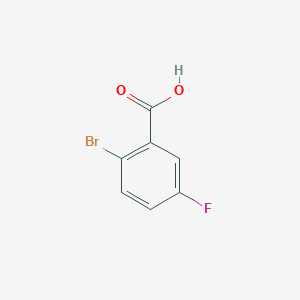

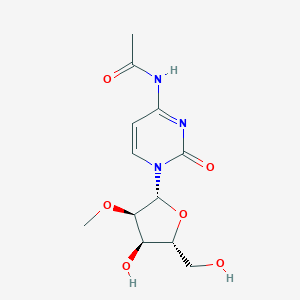
![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)
